molecular formula C15H20N2OS2 B12613801 S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate CAS No. 921222-79-9

S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate

Cat. No.: B12613801
CAS No.: 921222-79-9
M. Wt: 308.5 g/mol
InChI Key: GERQECJEGSKTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate typically involves the condensation of 2-aminobenzenethiol with a suitable nitrile under copper-catalyzed conditions. This method is efficient and applicable to a wide range of nitriles containing different functional groups, yielding excellent results .

Industrial Production Methods

In industrial settings, the synthesis of benzothiazole derivatives often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. These reactions are carried out under relatively mild conditions using dimethyl formamide as the solvent .

Chemical Reactions Analysis

Types of Reactions

S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cellular processes in cancer cells by interfering with signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-1,3-Benzothiazol-2-yl 3-(butylamino)-2-methylpropanethioate stands out due to its unique combination of a benzothiazole ring with a butylamino and methylpropanethioate group. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

921222-79-9

Molecular Formula

C15H20N2OS2

Molecular Weight

308.5 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) 3-(butylamino)-2-methylpropanethioate

InChI

InChI=1S/C15H20N2OS2/c1-3-4-9-16-10-11(2)14(18)20-15-17-12-7-5-6-8-13(12)19-15/h5-8,11,16H,3-4,9-10H2,1-2H3

InChI Key

GERQECJEGSKTAG-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(C)C(=O)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.